

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3'-Bromo-4'-fluoroacetanilide**

Cat. No.: **B176197**

[Get Quote](#)

3'-Bromo-4'-fluoroacetanilide, identified by the CAS number 1009-75-2, is a halogenated aromatic organic compound that serves as a crucial building block in advanced chemical synthesis.^{[1][2]} Its structure, featuring a bromo and a fluoro substituent on the acetanilide core, offers unique reactivity and makes it an invaluable intermediate in the development of complex molecules.^{[2][3]} For researchers and scientists in the pharmaceutical and agrochemical industries, this compound is a key starting material for synthesizing novel active pharmaceutical ingredients (APIs) and other specialty chemicals.^{[2][4][5]} This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, grounded in established scientific principles.

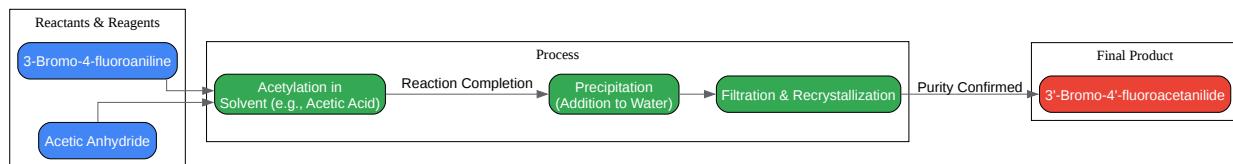
Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of **3'-Bromo-4'-fluoroacetanilide** are summarized below.

Property	Value
CAS Number	1009-75-2 [1] [6] [7] [8]
IUPAC Name	N-(3-bromo-4-fluorophenyl)acetamide [1] [6]
Synonyms	N-Acetyl 3-bromo-4-fluoroaniline [2] [6] [9]
Molecular Formula	C ₈ H ₇ BrFNO [1] [6] [9]
Molecular Weight	232.05 g/mol [1] [9]
Appearance	White to off-white crystalline solid/powder [4]
Melting Point	114 °C [9]
Boiling Point	340.6±32.0 °C (Predicted) [9]
Density	1.623±0.06 g/cm ³ (Predicted) [9]
Canonical SMILES	CC(=O)NC1=CC(=C(C=C1)F)Br [1] [6]

Synthesis and Mechanistic Insight

The most common and logical synthetic route to **3'-Bromo-4'-fluoroacetanilide** is through the acetylation of its corresponding aniline precursor, 3-Bromo-4-fluoroaniline (CAS No. 656-64-4). This reaction is a classic example of nucleophilic acyl substitution.


Causality of Experimental Choice: The acetylation of an amine is a robust and high-yielding reaction. Acetic anhydride is typically chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. The reaction is often performed in a suitable solvent like glacial acetic acid or dichloromethane to ensure homogeneity. The starting material, 3-Bromo-4-fluoroaniline, is a commercially available substituted aniline, making this a practical and efficient synthetic pathway.[\[10\]](#)

Generalized Experimental Protocol: Acetylation of 3-Bromo-4-fluoroaniline

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-fluoroaniline (1.0 equivalent).

- Solvent Addition: Add a suitable solvent, such as glacial acetic acid or dichloromethane, to dissolve the starting material completely.
- Reagent Addition: While stirring, slowly add acetic anhydride (approx. 1.05 to 1.1 equivalents) to the solution. The reaction may be mildly exothermic.
- Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-85°C) and maintain for 1-3 hours until the reaction is complete (monitored by TLC).[\[11\]](#)[\[12\]](#)
- Workup: Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Alternatively, the mixture can be poured into cold water to precipitate the product.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove acetic acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **3'-Bromo-4'-fluoroacetanilide**.[\[11\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

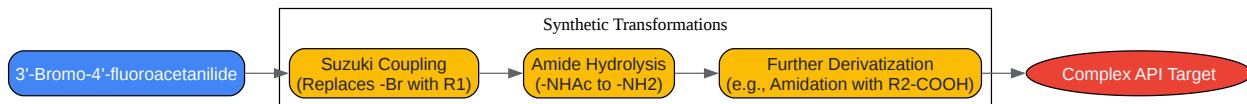
Caption: Workflow for the synthesis of **3'-Bromo-4'-fluoroacetanilide**.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

Spectroscopic Data	Expected Signals and Interpretation
¹ H NMR	~2.2 ppm (singlet, 3H): Protons of the acetyl methyl (-COCH ₃) group. Appears as a singlet as there are no adjacent protons to couple with.[13][14] ~7.0-8.0 ppm (multiplet, 3H): Aromatic protons. The specific splitting pattern (e.g., doublet of doublets, multiplet) arises from coupling between the protons on the substituted benzene ring. ~8.0-10.0 ppm (broad singlet, 1H): The amide proton (-NH-). Its chemical shift can be variable, and the signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[13][14]
IR Spectroscopy	~3300 cm ⁻¹ : N-H stretching vibration of the secondary amide.[14] ~3100-3000 cm ⁻¹ : Aromatic C-H stretching. ~1680 cm ⁻¹ : C=O (Amide I band) stretching vibration. This is a strong, characteristic absorption.[14] ~1600-1450 cm ⁻¹ : Aromatic C=C skeletal vibrations. ~1250 cm ⁻¹ : C-N stretching vibration. ~1050 cm ⁻¹ : C-F stretching vibration. ~600-500 cm ⁻¹ : C-Br stretching vibration.[13]

Role in Pharmaceutical and Agrochemical Development


3'-Bromo-4'-fluoroacetanilide is not typically an active ingredient itself but rather a versatile intermediate.[2] Its value lies in the strategic placement of the bromo and fluoro groups, which serve as reactive handles for constructing more complex molecular architectures.

- **Cross-Coupling Reactions:** The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[3]
- **Nucleophilic Aromatic Substitution (S_nAr):** The fluorine atom can activate the aromatic ring for S_nAr reactions, providing another pathway for introducing diverse functional groups.
- **Modulation of Physicochemical Properties:** The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and modulate

lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[15]

This compound is a key intermediate for creating a wide range of therapeutic agents, including those targeting infectious diseases, inflammation, and oncology.[3]

Illustrative Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Generalized role of the title compound in API synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is critical when handling any chemical intermediate. Based on available safety data sheets (SDS), **3'-Bromo-4'-fluoroacetanilide** presents moderate hazards.[9][16][17]

- Hazard Identification:
 - Harmful if swallowed.[9][16]
 - Causes skin irritation.[9][16][17]
 - Causes serious eye irritation.[9][16][17]
 - May cause respiratory irritation.[9][16][17]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area or outdoors.[16][18] Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[16]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16][17][18] If dust is generated, a NIOSH-approved respirator is recommended.
- Storage:
 - Store in a cool, dry place.[4] Keep the container tightly closed and sealed in a dry environment.[7][9]

Conclusion

3'-Bromo-4'-fluoroacetanilide (CAS No. 1009-75-2) is a strategically important chemical intermediate with significant utility in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity afforded by its halogen substituents make it a valuable building block for medicinal and process chemists. A thorough understanding of its synthesis, characterization, and safe handling procedures enables researchers to effectively leverage this compound in the creation of novel and complex molecules, accelerating the discovery and development of next-generation drugs and specialty chemicals.

References

- BOC Sciences. **3'-Bromo-4'-fluoroacetanilide** - CAS 1009-75-2. URL: <https://www.bocsci.com/product/3-bromo-4-fluoroacetanilide-cas-1009-75-2-409988.html>
- Alfa Chemistry. CAS 1009-75-2 **3'-Bromo-4'-fluoroacetanilide**. URL: https://www.alfa-chemistry.com/cas_1009-75-2.htm
- BLD Pharm. 1009-75-2 | **3'-Bromo-4'-fluoroacetanilide**. URL: <https://www.bldpharm.com/products/1009-75-2.html>
- AiFChem. 1009-75-2 | **3'-Bromo-4'-fluoroacetanilide**. URL: <https://www.aifchem.com/product/1009-75-2.html>
- A2B Chem. 1009-75-2 | N-Acetyl 3-bromo-4-fluoroaniline. URL: <https://www.a2bchem.com/product/aa03851>
- Guidechem. 4'-BROMO-3'-FLUOROACETANILIDE 351-30-4 wiki. URL: <https://www.guidechem.com/wiki/4'-bromo-3'-fluoroacetanilide-cas-351-30-4-1033878.html>
- Thermo Fisher Scientific. SAFETY DATA SHEET. URL: <https://www.thermofisher.com>
- AK Scientific, Inc. Safety Data Sheet: 3-Bromo-4-fluoroaniline. URL: https://www.aksci.com/sds/Z6332_sds.pdf
- ChemicalBook. **3'-Bromo-4'-fluoroacetanilide** | 1009-75-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82525875.htm
- Sigma-Aldrich. SAFETY DATA SHEET. URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/161659>

- Fisher Scientific. SAFETY DATA SHEET: 3-Bromo-4-fluoroaniline. URL: <https://www.fishersci.com/store/msds?partNumber=AC434310050&productDescription=3-BROMO-4-FLUOROANILINE%2C+98%25+5GR&vendorId=VN00033897&countryCode=US&language=en>
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 3-Bromo-4-Fluorotoluene: A Key Intermediate for Pharmaceuticals and Agrochemicals. URL: <https://www.inno-pharmchem.com/news/unlocking-the-potential-of-3-bromo-4-fluorotoluene-a-key-intermediate-for-pharmaceuticals-and-agrochemicals-100293118.html>
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4'-Bromo-2'-fluoroacetanilide. URL: <https://www.thermofisher.com>
- ChemicalBook. 4'-Bromo-3'-fluoroacetanilide | 351-30-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9501131.htm
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. URL: https://www.spcmc.ac.in/uploads/document/PG_CHEM_SEM_II_Paper_CEM_202_Unit_2_KKM.pdf
- Google Patents. CN102120723A - Preparation method of 2-br-4-fluacetanilide. URL: <https://patents.google.com/patent/CN102120723A>
- Parchem. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. URL: <https://www.parchem.com/post/the-role-of-4-bromo-3-fluorophenol-in-pharmaceutical-synthesis>
- St. Paul's Cathedral Mission College. SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. URL: https://www.spcmc.ac.in/uploads/document/UG_SEM_V_Paper_DSE_B2_Spectroscopy_KKM.pdf
- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. URL: <https://www.mdpi.com/1424-8247/15/8/999>
- Thermo Fisher Scientific. 3-Bromo-4-fluoroaniline, 98% 25 g. URL: <https://www.thermofisher.com>
- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide. URL: <https://patents.google.com/patent/CN102320987A>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. a2bchem.com [a2bchem.com]
- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1009-75-2 | 3'-Bromo-4'-fluoroacetanilide | BLD Pharm [bldpharm.com]
- 8. 1009-75-2 | 3'-Bromo-4'-fluoroacetanilide - AiFChem [aifchem.com]
- 9. 3'-Bromo-4'-fluoroacetanilide | 1009-75-2 [chemicalbook.com]
- 10. 3-Bromo-4-fluoroaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 12. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. bnmv.ac.in [bnmv.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Halogenated Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176197#3-bromo-4-fluoroacetanilide-cas-number-1009-75-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com